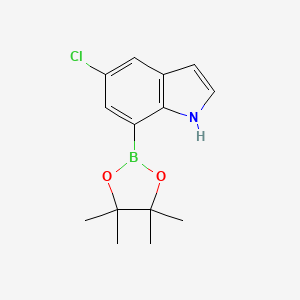
(3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a hydroxypropan-2-yl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with appropriate reagents to introduce the fluoro and hydroxypropan-2-yl substituents. One common method involves the use of Suzuki-Miyaura coupling reactions, where the phenylboronic acid derivative is coupled with a fluoro-substituted aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and high yields. The use of automated systems also minimizes the risk of human error and enhances the overall efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding hydroxy compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require the use of Lewis acids, such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while reduction of the fluoro group results in hydroxy-substituted compounds .
Applications De Recherche Scientifique
(3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The fluoro and hydroxypropan-2-yl substituents enhance the compound’s binding affinity and specificity for its targets, thereby modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the fluoro and hydroxypropan-2-yl substituents, making it less specific in its interactions.
2-Fluoro-5-(hydroxymethyl)phenylboronic acid: Similar structure but with a hydroxymethyl group instead of a hydroxypropan-2-yl group.
3-Formylphenylboronic acid: Contains a formyl group instead of the fluoro and hydroxypropan-2-yl groups.
Uniqueness
(3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid is unique due to the presence of both fluoro and hydroxypropan-2-yl substituents, which confer distinct chemical properties and reactivity. These substituents enhance the compound’s stability, binding affinity, and specificity, making it a valuable reagent in various scientific applications .
Propriétés
Formule moléculaire |
C9H12BFO3 |
|---|---|
Poids moléculaire |
198.00 g/mol |
Nom IUPAC |
[3-fluoro-5-(2-hydroxypropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO3/c1-9(2,12)6-3-7(10(13)14)5-8(11)4-6/h3-5,12-14H,1-2H3 |
Clé InChI |
JJVRONDZSGZMJN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)F)C(C)(C)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


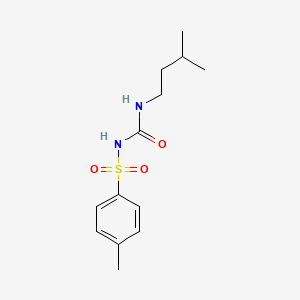
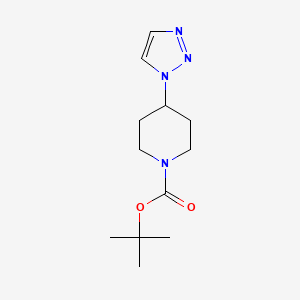
![2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996617.png)


![2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B13996627.png)
![1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine](/img/structure/B13996628.png)
![1,1'-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one)](/img/structure/B13996634.png)
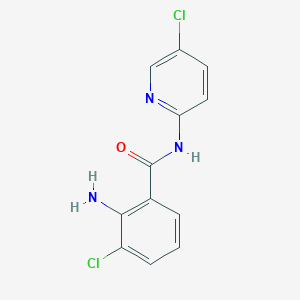
![3-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B13996643.png)

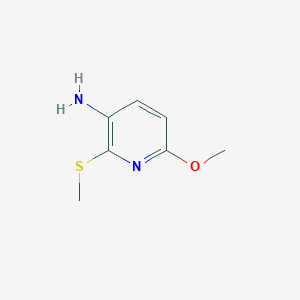
![3-Chloro-N-{[(4-chlorophenyl)sulfanyl]methyl}aniline](/img/structure/B13996652.png)
